molecular formula C19H18N6O B10943307 2-(1H-benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide

2-(1H-benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B10943307
M. Wt: 346.4 g/mol
InChI Key: VESRJGHLZDFTPL-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide is a complex organic compound that features a benzotriazole moiety linked to a pyrazole ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide typically involves the following steps:

    Formation of Benzotriazole Derivative: The benzotriazole moiety is synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form 1H-1,2,3-benzotriazole.

    Formation of Pyrazole Derivative: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone to form the pyrazole core.

    Coupling Reaction: The benzotriazole and pyrazole derivatives are coupled using an acylation reaction, typically involving acetic anhydride or acetyl chloride, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzotriazole and pyrazole rings.

    Reduction: Reduced forms of the benzotriazole and pyrazole rings.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can interact with metal ions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-Benzotriazol-1-yl)quinoline-3-carbaldehyde
  • 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate
  • 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide is unique due to its specific combination of benzotriazole and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18N6O/c1-14-6-2-3-7-15(14)12-24-11-10-18(22-24)20-19(26)13-25-17-9-5-4-8-16(17)21-23-25/h2-11H,12-13H2,1H3,(H,20,22,26)

InChI Key

VESRJGHLZDFTPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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